3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione
Description
Structure
3D Structure
Properties
CAS No. |
61351-67-5 |
|---|---|
Molecular Formula |
C19H13N3S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-phenyl-2-pyridin-4-ylquinazoline-4-thione |
InChI |
InChI=1S/C19H13N3S/c23-19-16-8-4-5-9-17(16)21-18(14-10-12-20-13-11-14)22(19)15-6-2-1-3-7-15/h1-13H |
InChI Key |
PEKOSZIMCMZZQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=S)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiobenzamide Precursors
Two-Step Synthesis via 2-Amino-N-Phenylthiobenzamides
A widely reported strategy involves the condensation of 2-amino-N-phenylthiobenzamides with ketones or aldehydes. For 3-phenyl derivatives, acetone is typically employed as the cyclizing agent. Adapting this method for 3-phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione would require:
- Synthesis of 2-amino-N-(pyridin-4-yl)thiobenzamide :
- Cyclization with Acetone :
Table 1: Representative Yields for Analogous Cyclization Reactions
| Substituent at Position 2 | Yield (%) | Conditions | Source |
|---|---|---|---|
| Phenyl | 65 | Silica gel, RT, 24 h | |
| 4-Fluorophenyl | 54 | Silica gel, RT, 24 h | |
| 4-Trifluoromethylphenyl | 55 | Silica gel, RT, 24 h |
This method’s limitation lies in the accessibility of pyridin-4-yl-substituted thiobenzamides, which require precise control over thionation conditions to avoid over-sulfurization.
Thionation of Quinazolin-4-One Precursors
Phosphorus Decasulfide-Mediated Thionation
Quinazolin-4-ones can be converted to their thione analogs using P₄S₁₀ in pyridine. For 3-phenyl-2-(pyridin-4-yl)quinazolin-4(3H)-one:
- Synthesis of the Oxo Precursor :
- Thionation Reaction :
Table 2: Thionation Efficiency for Selected Quinazolin-4-Ones
| Starting Material | Reaction Time (h) | Yield (%) | Source |
|---|---|---|---|
| 2-Methyl-3-phenylquinazolin-4-one | 6 | 78 | |
| 6-Chloro-3-phenylquinazolin-4-one | 5 | 82 | |
| 7-Nitro-3-phenylquinazolin-4-one | 4 | 68 |
Thionation offers high yields but requires harsh reagents, posing safety and environmental concerns.
Condensation Reactions with Heterocyclic Aldehydes
Oxidative Olefin Cleavage Strategy
A metal-free approach developed by MDPI uses tert-butyl hydroperoxide (TBHP) to cleave styrenes, forming quinazolinones. Adapting this for thiones:
- Reaction Setup :
- In Situ Thionation :
- Introducing sulfur sources (e.g., thiourea) during oxidation could yield the thione directly.
This method’s advantage is its avoidance of metal catalysts, but thionation efficiency remains untested for pyridinyl derivatives.
Functional Group Compatibility and Challenges
Pyridin-4-yl Reactivity
The electron-deficient pyridin-4-yl group may hinder nucleophilic attacks at position 2. Strategies to mitigate this include:
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridinyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications of the compound 3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione. However, the search results do provide information on the properties, synthesis, and potential applications of related quinazoline derivatives, which can be used to infer potential applications of the target compound.
Chemical Information
this compound is a chemical compound with the molecular formula and a molecular weight of 315.39 . It is also known as 3-Phenyl-2-pyridin-4-ylquinazoline-4-thione .
Related Research and Potential Applications
Though no direct applications for this compound were found, research on related quinazoline derivatives suggests potential applications in medicinal chemistry:
- Analgesic and Anti-inflammatory Agents: Quinazoline derivatives have been investigated for analgesic and anti-inflammatory activities . For instance, some 3-(2-pyridyl)-2-substituted-quinazolin-4(3H)-ones have shown significant activity, with some compounds showing moderate analgesic or realistic anti-inflammatory activity compared to standard drugs .
- Tyrosine Kinase Inhibitors: Quinazolin-4(3H)-one derivatives have been studied for their potential as inhibitors of tyrosine protein kinases, such as CDK2, HER2, EGFR, and VEGFR2 . Some derivatives have demonstrated potent inhibitory activity against these kinases and could be further explored as potential anticancer agents .
- Antimicrobial Activity: Quinazoline and quinazolinone derivatives have demonstrated antimicrobial activity . The presence of the quinazoline core structure allows for modification and the creation of new compounds with tailored antimicrobial properties .
- Antibacterial Agents: Certain 4(3H)-quinazolinone derivatives have shown antibacterial activity against Staphylococcus aureus . These compounds were discovered through in silico screening and subsequent evaluation of their antibacterial properties .
Synthesis of Quinazoline Derivatives
The search results refer to various methods for synthesizing quinazoline derivatives:
- Niementowski's Synthesis: Reaction of 3 or 4-substituted anthranilic acid with formamide at 125–130°C yields 3,4-dihydro-4-oxoquinazoline .
- Grimmel, Guinther, and Morgan's Synthesis: Heating o-amino benzoic acids with an amine and phosphorous trichloride in toluene produces 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines .
- From Isatoic Anhydride: Isatoic anhydride reacts with amines to form dihydro-4-oxoquinazolines by refluxing in ethyl orthoformate .
Mechanism of Action
The mechanism of action of 3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
Thione vs.
Substituent Positioning :
- Pyridinyl Groups : The 2-pyridin-4-yl substituent is shared with 2-(pyridin-4-yl)quinazolin-4(3H)-one , suggesting pyridine’s role in modulating solubility and π-π stacking interactions.
- Spermine in KR-39038 : The 7-spermine group in KR-39038 contributes to potent GRK5 inhibition (IC50: 0.02 µM), highlighting the importance of bulky, basic substituents in enzyme targeting .
Antimicrobial Activity : Quinazoline-4(3H)-thione derivatives exhibit broad-spectrum antimicrobial activity, with MIC values ranging from 12.5–50 µg/mL against gram-positive and gram-negative bacteria . This contrasts with oxygenated analogs (e.g., quinazolin-4(3H)-ones), where sulfur substitution often correlates with improved efficacy due to enhanced membrane permeability .
Pharmacological and Chemical Implications
- Enzyme Inhibition : The thione group’s ability to coordinate metal ions or form hydrogen bonds may explain its superiority in enzyme inhibition over ketone-containing analogs .
- Synthetic Flexibility : Functionalization at the 3-position (e.g., alkylation, cycloaddition) allows for diversification, as demonstrated in the synthesis of triazoloquinazoline-thiones .
- Stability Considerations : Thione derivatives may exhibit reduced oxidative stability compared to ketones, necessitating protective strategies during synthesis .
Biological Activity
3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazoline derivatives are known for their potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, summarizing research findings, case studies, and presenting data in tabular form.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate promising results against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. The IC50 values for these compounds often fall within the low micromolar range, indicating effective inhibition of cell growth:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A3 | PC3 | 10 |
| A3 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
These findings suggest that this compound may possess similar anticancer properties due to its structural characteristics .
Antimicrobial Activity
Quinazoline derivatives have also been evaluated for their antibacterial and antifungal properties. Compounds similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Notably, some derivatives demonstrated superior activity compared to standard antibiotics.
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Pseudomonas aeruginosa | Low |
In vitro studies indicate that quinazoline derivatives can disrupt bacterial cell walls and inhibit growth effectively .
Antioxidant Activity
The antioxidant potential of quinazoline derivatives is another area of interest. Research has shown that compounds with hydroxyl substitutions exhibit enhanced antioxidant activity through various mechanisms, including metal chelation and radical scavenging. The antioxidant activities are often measured using assays such as DPPH and ABTS.
| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |
|---|---|---|
| 2-(4-hydroxyphenyl)quinazolinone | 25 | 30 |
| 2-(2,3-dihydroxyphenyl)quinazolinone | 15 | 20 |
These results underscore the potential of quinazoline derivatives as effective antioxidants .
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of quinazoline compounds. In animal models, certain derivatives have been found to outperform standard non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin, in reducing inflammation and pain.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various quinazoline derivatives on cancer cell lines using the MTT assay. The results indicated that modifications at specific positions on the quinazoline ring significantly influenced cytotoxicity.
- Antibacterial Screening : In a comparative study of quinazoline derivatives against common bacterial pathogens, it was found that certain substitutions led to enhanced antibacterial activity, particularly against resistant strains.
Q & A
Q. What are the established synthetic routes for 3-phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via cyclization or substitution reactions. For example, reacting 2-chloromethylquinazolin-4(3H)-one with pyridine-thione derivatives in the presence of catalysts like iron chloride or manganese can yield the target compound . Optimization involves adjusting solvents (e.g., ethanol or DMF), temperature (reflux vs. room temperature), and catalysts to improve yield. Kinetic studies and thin-layer chromatography (TLC) monitoring are critical for identifying optimal conditions .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodology :
- Spectral Analysis : Use IR to confirm thione (C=S) stretches (~1200–1050 cm⁻¹) and pyridyl/phenyl C-H vibrations. ¹H/¹³C NMR identifies proton environments (e.g., pyridin-4-yl protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 368 for a related quinazolin-thione derivative) .
- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks. SHELX software is commonly used for structure refinement .
Q. How are preliminary biological activities (e.g., antimicrobial) evaluated for this compound?
- Methodology :
- Antimicrobial Assays : Use broth microdilution (for MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Fungal activity is tested via agar streak dilution against Aspergillus species .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity indices .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) based on binding affinities and pose validation .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Standardized Protocols : Align assay conditions (e.g., inoculum size, incubation time) with CLSI guidelines to ensure reproducibility .
- Meta-Analysis : Compare MIC values across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
Q. What challenges arise in crystallographic analysis of quinazoline-thione derivatives, and how are they addressed?
- Methodology :
- Crystal Growth : Slow evaporation from DMSO/water mixtures improves crystal quality.
- Twinned Data : Use SHELXD for structure solution and SHELXL for refinement, particularly for high-resolution datasets .
Q. What mechanistic insights exist for the formation of quinazoline-thione derivatives?
- Methodology :
- Intermediate Trapping : Isolate tetrahedral intermediates (e.g., via low-temperature NMR) during cyclization reactions .
- Kinetic Profiling : Monitor reaction progress using HPLC to identify rate-determining steps .
Q. What safety protocols are recommended for handling hazardous intermediates during synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
